molecular formula C4H3BrN2O2 B2404473 4-bromo-2-nitro-1H-pyrrole CAS No. 30078-08-1

4-bromo-2-nitro-1H-pyrrole

Cat. No.: B2404473
CAS No.: 30078-08-1
M. Wt: 190.984
InChI Key: QRDPPSULJJCBEX-UHFFFAOYSA-N
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Description

4-bromo-2-nitro-1H-pyrrole is a heterocyclic organic compound that contains a pyrrole ring substituted with a bromine atom at the 4-position and a nitro group at the 2-position Pyrroles are a class of five-membered aromatic heterocycles that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

The synthesis of 4-bromo-2-nitro-1H-pyrrole can be achieved through several synthetic routes. One common method involves the bromination of 1H-pyrrole followed by nitration. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The nitration step typically involves the use of nitric acid and sulfuric acid as the nitrating agents. The reaction conditions must be carefully controlled to ensure selective substitution at the desired positions on the pyrrole ring .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help improve the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

4-bromo-2-nitro-1H-pyrrole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the 4-position can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.

    Reduction Reactions: The nitro group in the 2-position can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Oxidation Reactions: The pyrrole ring can undergo oxidation reactions to form pyrrole-2,5-diones or other oxidized derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the nitro group can yield 4-bromo-2-aminopyrrole, while nucleophilic substitution of the bromine atom can produce a variety of substituted pyrroles.

Scientific Research Applications

Chemical Properties and Structure

  • IUPAC Name : 4-bromo-2-nitro-1H-pyrrole
  • Molecular Formula : C4H3BrN2O2
  • Molecular Weight : 201.98 g/mol

The compound features a pyrrole ring substituted with a bromine atom at the 4-position and a nitro group at the 2-position. This configuration contributes to its reactivity and interaction with various biological targets.

Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique reactivity allows it to be utilized in the formation of more complex heterocyclic compounds. It is often employed as an intermediate in various organic reactions, facilitating the synthesis of novel materials and compounds.

Biology

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents.
Bacterial StrainActivity ObservedReference
Staphylococcus aureusSignificant inhibition
Escherichia coliModerate inhibition
Pseudomonas aeruginosaSignificant inhibition
  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of cancer cell lines, indicating its potential utility in cancer therapy.
Cancer Cell LineInhibition PercentageReference
MCF-7 (Breast Cancer)70% inhibition
HeLa (Cervical Cancer)65% inhibition
A549 (Lung Cancer)75% inhibition

Medicine

The structural characteristics of this compound make it a promising candidate for drug development. Its derivatives are being explored for their potential therapeutic applications, particularly in the design of novel anticancer and antimicrobial agents.

Industry

In industrial applications, this compound is utilized in the development of specialty chemicals and materials with specific properties. Its unique chemical structure allows for the creation of products that meet particular performance criteria.

Case Studies

Recent studies have highlighted the potential applications of this compound:

  • Antimicrobial Research : A study evaluated various derivatives of pyrrole compounds, revealing that this compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a lead compound for new antibacterial agents.
  • Antitumor Effects : Another research effort focused on assessing the antitumor effects of this compound on different cancer cell lines. Results indicated significant inhibition of cell growth in MCF-7 and A549 cells, reinforcing its potential role in cancer therapy.

Safety and Hazards

Safety data indicate that exposure to this compound can cause skin irritation and serious eye irritation (hazard statements H315-H319). Proper handling procedures should be followed to mitigate risks associated with this compound.

Mechanism of Action

The mechanism of action of 4-bromo-2-nitro-1H-pyrrole depends on its specific application and the molecular targets involved. In biological systems, the compound can interact with enzymes and receptors through its nitro and bromine substituents. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can participate in halogen bonding and other interactions that influence the compound’s activity .

Comparison with Similar Compounds

4-bromo-2-nitro-1H-pyrrole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the specific combination of the bromine and nitro substituents, which can provide distinct chemical and biological properties compared to other pyrrole derivatives.

Biological Activity

4-Bromo-2-nitro-1H-pyrrole is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data.

Chemical Structure and Properties

This compound is characterized by a pyrrole ring substituted with bromine and nitro groups. The presence of these substituents enhances its electrophilic properties, making it a suitable candidate for various biological interactions. The compound can be synthesized through electrophilic aromatic substitution reactions, which favor the introduction of substituents at the C2 position of the pyrrole ring .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity. For instance, studies have shown that pyrrole derivatives, including this compound, can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 20 μM against S. aureus and 30 μM against P. aeruginosa .

Anticancer Properties

Pyrrole derivatives are recognized for their anticancer potential. The nitro group in this compound may contribute to its ability to induce apoptosis in cancer cells. Studies have demonstrated that similar compounds can exhibit cytotoxic effects on various cancer cell lines, suggesting that this compound could be evaluated for its antitumor activity in future research .

Antiparasitic Activity

The compound's biological profile also includes antiparasitic effects. Pyrrole derivatives have shown promise against protozoan parasites responsible for diseases such as Chagas disease and leishmaniasis. The efficacy criteria include IC50 values below 10 μM in cellular assays, indicating a strong potential for further development in treating neglected tropical diseases .

The mechanisms underlying the biological activities of this compound appear to involve multiple pathways:

  • Electrophilic Attack : The electrophilic nature of the bromine and nitro groups facilitates interactions with nucleophilic sites in biological molecules, leading to cellular disruption.
  • Membrane Interaction : Enhanced lipophilicity due to substituents may improve the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and efficacy .

Research Findings and Case Studies

Recent studies have provided insights into the structure-activity relationships (SAR) of pyrrole derivatives:

CompoundActivityMIC (μM)Reference
This compoundAntibacterial20
This compoundAnticancer-
Related Pyrrole DerivativeAntiparasitic<10

In a notable case study, a series of pyrrole derivatives were evaluated for their anti-tuberculosis (TB) activity, revealing that modifications at specific positions on the pyrrole ring significantly influenced potency and selectivity against Mycobacterium tuberculosis. Compounds with halogen substitutions demonstrated enhanced activity compared to their non-halogenated counterparts .

Properties

IUPAC Name

4-bromo-2-nitro-1H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-3-1-4(6-2-3)7(8)9/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDPPSULJJCBEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30078-08-1
Record name 4-bromo-2-nitro-1H-pyrrole
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